molecular formula C18H14ClN5O B2578611 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-20-6

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2578611
CAS No.: 893930-20-6
M. Wt: 351.79
InChI Key: GXANVLHKXVXKSQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure includes:

  • 3-(3-Chloro-4-Methylphenyl) substituent: Introduces steric bulk and electron-withdrawing effects, which may influence binding interactions.

The compound’s molecular formula is C₁₈H₁₅ClN₅O, with a molecular weight of 352.80 g/mol (calculated from analogs).

Properties

IUPAC Name

6-benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-7-8-14(9-15(12)19)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANVLHKXVXKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzylamine with benzyl isocyanide and a suitable triazole precursor under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or ultrasonic-assisted synthesis, to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits promising anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest.

Antiviral Properties

The compound has also been explored for its antiviral activities. Studies suggest that it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

Neuroprotective Effects

Investigations into the neuroprotective properties of this compound have shown potential benefits in treating neurodegenerative diseases. Its anti-inflammatory effects may contribute to protecting neuronal cells from damage.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineShares similar core structureAnticancer
Triazolo[1,5-c]pyrimidineRelated compound with potential anticancer propertiesAnticancer

Uniqueness

The unique substitution pattern of this compound imparts distinct biological activities compared to its analogs. Its selective inhibition of CDK2 makes it particularly promising for targeted cancer therapies.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Properties : A study demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in animal models .
  • Neuroprotection Research : Another investigation highlighted its ability to reduce neuroinflammation and protect against oxidative stress in neuronal cultures .
  • Antiviral Activity Assessment : Preliminary findings indicated that the compound could inhibit viral replication in vitro .

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
6-Benzyl-3-(3-methoxyphenyl)-... 3-Methoxy group at phenyl ring 333.34 Increased polarity due to methoxy; potential CNS activity
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-... 2-Chloro and 2,4-difluoro groups ~413.83 Enhanced metabolic stability (fluorine effect); cannabinoid receptor affinity
2-(4-Chlorophenyl)-6-hexyl-... Hexyl chain at position 6 331.81 Higher lipophilicity; antithrombotic potential
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-... Oxadiazole and fluorine substituents 463.43 Improved solubility; kinase inhibition (implied by structural motifs)
5-(Ethylthio)-3-(4-methoxybenzyl)-... Thioether and methoxy groups ~349.40 Anticancer activity (MCF-7 and A-549 cell lines)
Substituent Impact Analysis:
  • Chloro/Methyl vs.
  • Benzyl vs. Alkyl Chains : The 6-benzyl group increases aromatic interactions compared to hexyl chains (), favoring interactions with hydrophobic pockets in proteins .
  • Fluorine Incorporation : Fluorinated analogs () exhibit higher metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

The compound 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic molecule belonging to the triazolopyrimidine class. Its unique structural features, including a triazole ring fused to a pyrimidine moiety and various substituents, contribute to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O . The compound features:

  • A triazole ring system.
  • A pyrimidine moiety.
  • Substituents including a benzyl group and a chloro group on the aromatic ring.

Physical Properties

PropertyValue
AppearanceWhite to almost white powder
Purity (HPLC)≥ 97.0%
Melting Point146.0 - 153.0 °C
Specific Rotation+47.0 to +51.0 deg (C=2, Dioxane)

Anticancer Potential

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit microtubule dynamics in cancer cells. A study demonstrated that certain structural modifications at the C6 position of triazolopyrimidines can either promote microtubule stabilization or disrupt microtubule integrity depending on their chemical structure .

Neuroprotective Effects

The compound has also shown promise in neurodegenerative disease models. Research involving tau and amyloid-beta plaque transgenic mouse models highlighted that triazolopyrimidines could stabilize microtubules in neuronal cells, potentially mitigating neurodegeneration associated with Alzheimer's disease . The structure-activity relationship studies revealed that specific substitutions at the C6 and C7 positions are critical for enhancing neuroprotective activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Key findings include:

  • C6 Position Modifications : Alterations at this position can significantly affect microtubule stabilization properties.
  • C7 Position Variations : The nature of substituents at C7 influences both potency and cellular effects of these compounds .
  • Halogen Substitutions : The presence of halogens such as chlorine or bromine can enhance lipophilicity and improve interactions with biological targets .

Study on Microtubule Stabilization

A comprehensive study evaluated a series of triazolopyrimidine congeners for their microtubule-stabilizing effects. The results indicated that certain modifications led to improved stabilization without causing significant degradation of tubulin levels in cells . This is particularly relevant for developing treatments for neurodegenerative diseases where microtubule integrity is compromised.

Anticancer Activity Evaluation

In vitro assays demonstrated that selected derivatives exhibited potent anticancer activity against various cell lines. The compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis in cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of triazolopyrimidinone derivatives like 6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

  • Methodological Answer : The synthesis typically involves sequential heterocycle formation and substituent introduction. Key steps include:

  • Thiazole or triazole ring construction : Use cyclocondensation reactions with thioureas or hydrazine derivatives under reflux conditions (e.g., acetone/K₂CO₃) .
  • Substituent introduction : Optimize alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Key Reference : Multi-step protocols for similar compounds highlight the importance of protecting-group strategies and reaction temperature control to avoid side products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and planar conformation?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond lengths (e.g., triazolopyrimidine C–N bonds ≈ 1.32–1.38 Å) and dihedral angles (e.g., <5° deviation from coplanarity in the triazole-pyrimidine system) .
  • NMR spectroscopy : Use ¹H-NMR to identify benzyl protons (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm, multiplet). ¹³C-NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • IR spectroscopy : Validate carbonyl stretching (1680–1720 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

Q. What substituent effects (e.g., chloro, methyl, benzyl) influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (Cl) : Enhance electrophilicity at the pyrimidinone ring, increasing susceptibility to nucleophilic attack .
  • Benzyl groups : Improve lipophilicity, impacting solubility (logP >3) and membrane permeability .
  • Steric effects : Ortho-substituents (e.g., 3-chloro-4-methylphenyl) may hinder rotational freedom, stabilizing planar conformations critical for bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity for triazolopyrimidinone analogs?

  • Methodological Answer :

  • Compare crystal packing : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking distances (3.4–3.8 Å) to correlate solid-state stability with bioactivity reproducibility .
  • Solvent effects : Use Cambridge Structural Database (CSD) entries to assess polymorph prevalence (e.g., ethanol vs. DMSO recrystallization) .
  • Case Study : Discrepancies in antimicrobial activity of 1,2,4-triazole derivatives were resolved by identifying solvent-dependent conformational changes .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase targets). Prioritize poses with triazole-pyrimidine stacking against hydrophobic residues .
  • MD simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., halogen bonding with Cl substituents) .
  • QSAR modeling : Derive Hammett σ values for substituents to predict IC₅₀ trends against cancer cell lines .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :

  • Factors : Test temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) .
  • Response surface methodology (RSM) : Maximize yield (%) while minimizing impurities (HPLC area %). For example, a central composite design identified 80°C and 2 mol% Pd(OAc)₂ as optimal for Suzuki couplings .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing reaction time from 24h to 2–4h .

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